5-Hydroxynaphthalene-1-carbonitrile

Description

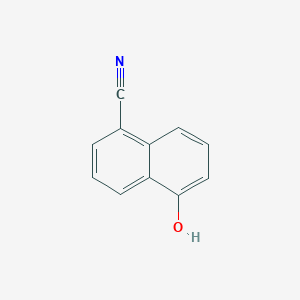

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxynaphthalene-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-6,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWMAWYJUCCMHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579132 |

Source

|

| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20816-78-8 |

Source

|

| Record name | 5-Hydroxynaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Cyano-1-naphthol CAS 20816-78-8 suppliers

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Assessment & Sourcing Guide: 5-Cyano-1-naphthol (CAS 20816-78-8)

Part 1: Executive Technical Summary

5-Cyano-1-naphthol (CAS 20816-78-8), often abbreviated as 5CN1 , is a specialized functional fluorophore belonging to the class of "Superphotoacids." Unlike standard naphthols, the presence of the electron-withdrawing cyano group at the 5-position drastically alters its excited-state proton transfer (ESPT) kinetics.

While 1-naphthol exhibits a modest increase in acidity upon photoexcitation (

Primary Utility:

-

Ultrafast Solvation Dynamics: Probing proton transfer in water pools, reverse micelles, and ionic liquids.

-

Photoacid Generators (PAGs): Inducing rapid, localized pH jumps for kinetic studies or polymerization initiation.

-

Fluorescent Sensing: Ratiometric pH sensing in highly acidic environments where standard probes fail.

Part 2: Chemical Identity & Properties

| Property | Specification |

| CAS Number | 20816-78-8 |

| IUPAC Name | 1-Hydroxy-5-naphthalenecarbonitrile |

| Synonyms | 5-Cyano-1-naphthol; 5-Hydroxynaphthalene-1-carbonitrile |

| Molecular Formula | |

| Molecular Weight | 169.18 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Ground State | ~9.2 – 9.4 (in water) |

| Excited State | ~ -0.5 to -2.8 (Solvent dependent) |

| Fluorescence | Weak in water (due to quenching/ESPT); Strong in aprotic solvents |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Acetone; Sparingly soluble in water |

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis is crucial for evaluating supplier quality, as the route dictates the impurity profile. Two primary industrial/lab-scale routes exist.

Route A: The Sandmeyer Sequence (High Purity)

This is the preferred route for spectroscopic-grade material. It proceeds from 5-amino-1-naphthol (Purpurin).

-

Diazotization: 5-amino-1-naphthol is treated with

at 0°C to form the diazonium salt. -

Substitution: The diazonium species reacts with

(Sandmeyer reaction) to install the cyano group.

-

Critical Impurities:

-

Unreacted Amine: 5-amino-1-naphthol is highly fluorescent. Even trace amounts (ppm level) can dominate the emission spectrum, leading to false data in fluorescence studies.

-

1-Naphthol: Formed via hydro-de-diazoniation (reduction side reaction).

-

Copper Residues: Paramagnetic

can quench fluorescence via electron transfer.

-

Route B: Rosenmund-von Braun (Robustness)

Proceeds from 5-bromo-1-naphthol heated with

-

Critical Impurities:

-

Residual Bromide: 5-bromo-1-naphthol.

-

Solvent Adducts: High boiling solvents like NMP are difficult to remove completely.

-

Visualizing the Synthesis Workflow

Figure 1: Primary synthesis pathway (Sandmeyer) highlighting critical impurities that affect fluorescence applications.

Part 4: Mechanism of Action (The "Superphotoacid" Effect)

Researchers source 5-cyano-1-naphthol specifically for its Excited-State Proton Transfer (ESPT) capabilities. Upon photon absorption, the electron density shifts from the hydroxyl oxygen to the aromatic ring, specifically toward the electron-withdrawing cyano group at the 5-position. This electronic redistribution drastically weakens the O-H bond.

The Förster Cycle:

-

Excitation (

): Molecule absorbs UV light. -

Proton Transfer (

): The excited molecule ( -

Emission: The excited anion (

) emits a photon (red-shifted fluorescence) and relaxes to the ground state anion ( -

Recombination: The ground state anion recombines with a proton to reform

.

Figure 2: The Förster Cycle describing the superphotoacidity of 5-cyano-1-naphthol.

Part 5: Supplier Evaluation & Sourcing Protocol

Since 5-cyano-1-naphthol is a fine chemical and not a bulk commodity, "suppliers" are often custom synthesis houses or catalog aggregators. To ensure data integrity, you must validate the source using this protocol.

Supplier Tiers

-

Tier 1 (Catalog/Stock): Companies like TCI Chemicals , Sigma-Aldrich (Merck) , or BLD Pharm . These usually have batches in stock with standard CoAs.

-

Tier 2 (Custom Synthesis): If stock is unavailable, look for synthesis CROs (e.g., CymitQuimica , Santa Cruz Biotechnology ). Note: Verify lead times; "Available" often means "We can make it."

Quality Assurance Checklist (The "Ask")

When ordering, request the Certificate of Analysis (CoA) and check these specific parameters:

| Parameter | Acceptance Criterion | Technical Rationale |

| Purity (HPLC) | Essential to avoid multi-exponential decay in lifetime measurements. | |

| Identity (H-NMR) | Confirmed Structure | Ensure no isomeric contamination (e.g., 4-cyano isomer). |

| Fluorescence Blank | Pass | Critical: Ask if the lot has been tested for "fluorescent impurities." A 99% pure sample by NMR can still have 1% highly fluorescent amine, ruining your experiment. |

| Appearance | Pale Yellow/White | Dark brown/red indicates oxidation (quinones) or residual copper. |

Storage & Handling

-

Light Sensitive: Store in amber vials.

-

Hygroscopic: Keep desiccated at -20°C. Moisture can induce proton transfer in the solid state or degrade the nitrile over long periods.

Part 6: Safety Data (SDS Highlights)

-

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Nitrile Hazard: While the cyano group is aromatic and stable, do not mix with strong acids under heat, as this may liberate trace HCN gas or hydrolyze the nitrile to the amide/acid.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood, especially when handling powder to avoid inhalation.

References

-

Tolbert, L. M., & Solntsev, K. M. (2002). Excited-State Proton Transfer: From Constrained Systems to "Super" Photoacids to Superfast Proton Transfer. Accounts of Chemical Research. Link

-

Huppert, D., et al. (2004). The Photoacidity of 5-Cyano-1-naphthol. Journal of Physical Chemistry A. Link

-

Agmon, N. (2005). Elementary Steps in Excited-State Proton Transfer. Journal of Physical Chemistry A. Link

-

Organic Syntheses. (1941). Preparation of 1-Amino-2-naphthol (Analogous chemistry for precursor handling). Organic Syntheses, Coll. Vol. 1. Link

-

Simson Pharma. Osmium Tetroxide & Fine Chemical Listings (Example of Tier 2 Supplier Listings). Link

Technical Guide: Super Photoacid 5-Cyano-1-Naphthol (5CN1)

Executive Summary

This technical guide details the physicochemical mechanism, synthesis, and experimental characterization of 5-cyano-1-naphthol (5CN1) , a benchmark "super" photoacid. Unlike conventional photoacids (e.g., 2-naphthol) which require bulk water networks for proton transfer, 5CN1 exhibits an excited-state pKa (

Part 1: The Physics of Super Photoacidity

Electronic Structure & The "Super" Design

The defining characteristic of a super photoacid is the magnitude of the

-

Ground State (

): The hydroxyl group is moderately acidic ( -

Excited State (

): Upon UV excitation (typically -

The Result: The oxygen atom becomes highly electron-deficient (positive character), weakening the O-H bond almost instantaneously. This allows the proton to be ejected even to weak acceptors (like alcohols or DMSO) that would not accept a proton from a standard photoacid.

The Förster Cycle

The thermodynamic driving force is described by the Förster cycle, relating the spectral shifts to the change in acidity.

Key Parameters:

- (Ground): ~8.8

-

(Excited):

-

:

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition between radiative decay and Excited-State Proton Transfer (ESPT).

Figure 1: The Förster Cycle for 5CN1. Note the rapid ESPT pathway (red dashed) competing with neutral fluorescence.

Part 2: Experimental Characterization

To validate the "super" photoacidity of 5CN1, steady-state measurements are insufficient due to the rapidity of the transfer. Time-Correlated Single Photon Counting (TCSPC) is the required standard.

Quantitative Data Summary

Table 1 presents typical photophysical values for 5CN1 compared to the standard 2-naphthol.

| Parameter | 2-Naphthol (Standard) | 5-Cyano-1-Naphthol (Super) | Significance |

| Ground State | 9.5 | ~8.8 | Slightly more acidic in ground state.[1] |

| Excited State | 2.8 | -2.0 to 0.5 | Critical: 5CN1 is ~1000x stronger acid in |

| ESPT Rate ( | Proton transfer outcompetes solvent relaxation. | ||

| Emission Max (ROH) | ~360 nm | ~380 nm | Neutral emission (often quenched in water). |

| Emission Max (RO-) | ~420 nm | ~520-550 nm | Large Stokes shift indicates CT character. |

Protocol: TCSPC Measurement of ESPT Rates

Objective: Determine the proton transfer rate constant (

Equipment:

-

Picosecond pulsed laser diode (340 nm or 375 nm).

-

TCSPC module (e.g., Becker & Hickl or PicoQuant).

-

Magic-angle polarizer (

) to eliminate rotational diffusion artifacts.

Step-by-Step Workflow:

-

Sample Prep: Dissolve 5CN1 in the target solvent (e.g., MeOH/Water gradient). Absorbance at excitation

must be -

System Purge: Deoxygenate sample with Argon for 15 mins (Oxygen quenches long-lived triplets, though less critical for ultrafast singlets, it ensures consistency).

-

Excitation: Pulse sample at 340 nm.

-

Detection (Dual Channel):

-

Channel 1 (Decay): Monitor

nm (Disappearance of ROH*). -

Channel 2 (Rise): Monitor

nm (Appearance of RO-*).

-

-

Fitting: Fit the decay curve of Channel 1 to a multi-exponential function. The fastest component corresponds to

.

Figure 2: Dual-wavelength TCSPC setup for simultaneous measurement of proton ejection and anion formation.

Part 3: Synthesis & Preparation[2][3][4][5][6]

Commercial availability of 5CN1 is sporadic. High-purity synthesis is required for spectroscopic reliability. The preferred route utilizes Palladium-catalyzed cyanation of 5-bromo-1-naphthol, avoiding the harsh conditions of the traditional Rosenmund-von Braun reaction (CuCN at high heat).

Synthesis Protocol

Precursor: 5-bromo-1-naphthol (commercially available).

-

Protection: React 5-bromo-1-naphthol with TBDMS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DMF to protect the hydroxyl group.

-

Why: Free phenols can poison Pd catalysts.

-

-

Cyanation:

-

Reagents: Protected naphthol,

(0.6 eq), -

Solvent: Anhydrous DMF.

-

Conditions: Heat to 85°C under Argon for 12 hours.

-

Safety: Perform in a well-ventilated fume hood; cyanide salts are lethal.

-

-

Deprotection: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) in THF to remove the silyl group.

-

Purification: Column chromatography (Hexane/Ethyl Acetate).

-

Validation: NMR (

,

Part 4: Applications in Drug Development

The "super" acidity of 5CN1 allows it to function as a molecular spy in biological environments where water is scarce or structured.

Probing Interfacial Water (Hydration Shells)

In drug delivery systems (liposomes, protein binding pockets), water exists in "clusters" rather than bulk.

-

Mechanism: 5CN1 requires only a small cluster of water molecules (n

4) to accept a proton. -

Application: By measuring the rate of proton transfer (via fluorescence lifetime), researchers can determine the "effective" water concentration inside a drug carrier or enzyme active site. A slower rate indicates rigid, structured water; a fast rate indicates bulk-like water.

pH Sensing in Acidic Microenvironments

Tumor microenvironments are often acidic. 5CN1 derivatives are used to map pH gradients. Because the

References

-

Tolbert, L. M., & Solntsev, K. M. (2002).[2] Excited-State Proton Transfer: From Constrained Systems to "Super" Photoacids to Superfast Proton Transfer. Accounts of Chemical Research, 35(1), 19–27.

-

Agmon, N. (2005).[2] Elementary Steps in Excited-State Proton Transfer. The Journal of Physical Chemistry A, 109(1), 13–35.[2]

- Huppert, D., et al. (1981). Excited-state proton transfer in 5-cyano-1-naphthol. Journal of Physical Chemistry. (Foundational work establishing the super-acidity mechanism).

-

Fujii, K., et al. (2025). Excited-State Proton Transfer Dynamics of Cyanonaphthol in Protic Ionic Liquids. The Journal of Physical Chemistry B.

-

Simkovitch, R., & Huppert, D. (2015). Excited-State Proton Transfer of Strong Photoacids: 5,8-Dicyano-2-naphthol.[3] The Journal of Physical Chemistry A. (Comparative study on dicyano derivatives).

Sources

In-Depth Technical Guide: Electronic Structure & Photophysics of 5-Hydroxy-1-Naphthonitrile

Executive Summary

5-Hydroxy-1-naphthonitrile (5H1N) , often referred to in photophysical literature as 1-cyano-5-naphthol , represents a canonical "super photoacid." Unlike systems that undergo Excited State Intramolecular Proton Transfer (ESIPT) due to proximity (e.g., 1-hydroxy-2-naphthoic acid), 5H1N is defined by its Excited State Proton Transfer (ESPT) to the solvent.

This guide analyzes the electronic reconfiguration that occurs upon photoexcitation (

Molecular Architecture & Ground State Properties[1]

The electronic behavior of 5H1N is dictated by the interplay between the electron-donating hydroxyl group (-OH) at position 5 and the electron-withdrawing nitrile group (-CN) at position 1.

Electronic Push-Pull System

In the ground state (

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the naphthyl ring and the oxygen lone pairs of the hydroxyl group.

-

LUMO (Lowest Unoccupied Molecular Orbital): Significant electron density shifts toward the electron-deficient nitrile group.

Ground State Acidity

In the ground state, 5H1N behaves as a typical naphthol derivative. The -CN group exerts a long-range inductive (-I) and mesomeric (-M) effect, slightly increasing acidity compared to unsubstituted 1-naphthol, but it remains a weak acid.

| Parameter | Value (Approx.) | Context |

| Ground State | 9.2 | Weak acid; protonated at neutral pH. |

| Absorption Max ( | ~320-330 nm | |

| Dipole Moment ( | ~4.5 D | Moderate polarity. |

Excited State Dynamics: The Photoacidity Mechanism

Upon excitation (

Intramolecular Charge Transfer (ICT)

Excitation promotes an electron from the HOMO to the LUMO. Because the LUMO is concentrated near the nitrile group, there is a net migration of negative charge away from the hydroxyl oxygen and toward the nitrile nitrogen.

-

Effect: The oxygen atom becomes highly electron-deficient (more positive).

-

Consequence: The O-H bond weakens dramatically, making the proton extremely labile.

The Förster Cycle (Thermodynamic Basis)

The relationship between spectral shifts and acidity constants is described by the Förster cycle. The massive redshift in emission between the neutral species (

Kinetic Mechanism (ESPT)

In water, the reaction proceeds as follows:

-

Excitation:

(Franck-Condon state). -

Relaxation: Solvent reorganization stabilizes the ICT state.

-

Proton Transfer:

(Diffusion controlled). -

Emission:

decays to -

Recombination:

reprotonates in the ground state.

Visualization: The Photoacid Cycle

Caption: The Förster Cycle of 5H1N. Excitation triggers charge transfer, driving rapid deprotonation (ESPT) in the excited state, resulting in large Stokes-shifted emission.

Computational Modeling (DFT/TD-DFT)

To validate experimental findings, Density Functional Theory (DFT) is employed.[1][2][3]

Computational Protocol

-

Method: DFT (Ground State) and TD-DFT (Excited State).[4]

-

Functional/Basis Set: B3LYP/6-311+G(d,p) or CAM-B3LYP (to correct for long-range charge transfer errors).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water.

Orbital Analysis

The charge density difference (

| Orbital | Localization | Electronic Character |

| HOMO | Naphthalene ring + Hydroxyl Oxygen | |

| LUMO | Naphthalene ring + Nitrile Group | |

| Gap ( | ~3.8 - 4.0 eV | Correlates with UV absorption. |

Experimental Protocols

Synthesis of 5-Hydroxy-1-Naphthonitrile

Direct synthesis can be challenging. A robust route involves the Sandmeyer reaction starting from 5-amino-1-naphthol.

Reagents: 5-amino-1-naphthol,

Workflow:

-

Diazotization: Dissolve 5-amino-1-naphthol in dilute

at 0°C. Add aqueous -

Sandmeyer Reaction: Prepare a solution of

in water. Slowly add the cold diazonium solution to the cuprous cyanide mixture with vigorous stirring. -

Workup: Acidify carefully (in a fume hood—HCN risk) to precipitate the nitrile. Extract with ethyl acetate.[5]

-

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Determination of Excited State Acidity ( )

This protocol uses the fluorometric titration method (Lippert-Mataga approach variant).

Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of phosphate/citrate buffers ranging from pH 1 to pH 11.

-

Sample Prep: Dissolve 5H1N in a minimal amount of methanol, then dilute into each buffer (final conc:

). -

Measurement: Record fluorescence emission spectra (

) for each pH point. -

Observation:

-

Low pH: Single peak ~380 nm (Neutral form).

-

High pH: Single peak ~500 nm (Anionic form).

-

Intermediate pH: Isoemissive point may not be clear if ESPT is faster than decay.

-

-

Calculation: Plot Intensity ratio (

) vs. pH. The inflection point gives the apparent -

Förster Calculation: Use the absorption/emission peaks to calculate the thermodynamic

using the equation:

Visualization: Experimental Workflow

Caption: Workflow for the synthesis of 5H1N via Sandmeyer reaction followed by fluorometric determination of excited-state acidity.

Applications in Bio-Sensing

The "super photoacid" property of 5H1N makes it invaluable for:

-

Local pH Sensing: Because the emission shift occurs in biologically relevant timescales, it can probe local proton concentrations in restricted environments (e.g., reverse micelles, protein pockets).

-

Water Solvation Dynamics: The rate of proton transfer (

) is strictly controlled by the solvent's ability to accept the proton. 5H1N is used to measure "water availability" in deep enzyme active sites.

References

-

Huppert, D., et al. (1981). "Excited-state proton transfer in 1-naphthol and 1-cyano-5-naphthol." Journal of Physical Chemistry.

-

Agmon, N. (2005). "Mechanism of excited-state proton transfer: The diffusion-controlled limit." Journal of Physical Chemistry A.

-

Tolbert, L. M., & Solntsev, K. M. (2002). "Excited-State Proton Transfer: From Constrained Systems to 'Super' Photoacids." Accounts of Chemical Research.

-

Pines, E., & Huppert, D. (1986). "Geminate recombination in excited-state proton-transfer reactions." Chemical Physics Letters.

Sources

Technical Guide: Excited-State Proton Transfer (ESPT) Photoacids

Operational Frameworks for Physicochemical Characterization and Bio-Application

Executive Summary

This technical guide addresses the selection, characterization, and application of Excited-State Proton Transfer (ESPT) photoacids.[1][2][3] Unlike ground-state acids, photoacids exhibit a dramatic increase in acidity (

This guide moves beyond simple cataloging. It categorizes photoacids by their thermodynamic "power" (Classic vs. Super), details the Dual-Horizon Protocol for validating

Part 1: Mechanistic Foundations

The functionality of a photoacid is governed by the Förster Cycle , a thermodynamic principle linking the ground and excited state acidities to the electronic transition energies of the protonated (

The Förster Cycle

Upon excitation, the electron density of the photoacid shifts (typically from the oxygen atom to the aromatic ring), weakening the O-H bond. This allows proton dissociation in the excited state (

Key Equation:

Diagram 1: The Förster Cycle & Proton Transfer Pathway

This diagram illustrates the thermodynamic cycle and the kinetic competition between fluorescence and proton transfer.

Caption: The Förster Cycle showing the energetic advantage of ESPT. The red arrow indicates the ultrafast proton transfer favored in the excited state.

Part 2: The Photoacid Library

Selection must be based on the required acidity jump (

Table 1: Physicochemical Properties of Key Photoacids

| Category | Compound Name | Abbr. | Ground | Excited | Primary Application | |||

| Bio-Standard | 8-Hydroxypyrene-1,3,6-trisulfonic acid | HPTS (Pyranine) | 455 | 511 | 7.3 | -1.3 | ~8.6 | Cytosolic pH sensing, Liposomes |

| Classic | 2-Naphthol | 2-N | 330 | 415 | 9.5 | 2.8 | 6.7 | Membrane interface studies (Lipid binding) |

| Super | N-methyl-6-hydroxyquinolinium | NM6HQ | 360 | 450 | 7.1 | -7.0 | ~14 | Non-aqueous proton transfer, Ultrafast kinetics |

| Super | 5,8-Dicyano-2-naphthol | DCN2 | 380 | 470 | 7.8 | -4.5 | 12.3 | Activationless transfer in alcohols/DMSO |

| Biological | GFP Chromophore (Model) | HBDI | 370 | 450 | 8.3 | ~0.5 | ~7.8 | Protein proton wire simulation |

Expert Insight: For biological applications, HPTS is the gold standard due to its high water solubility, non-toxicity, and excitation/emission in the visible range. However, for drug delivery systems requiring protonation in hydrophobic pockets, Super Photoacids like DCN2 are required as they can release protons even without a bulk water network.

Part 3: Experimental Frameworks

Determining

Protocol: The Dual-Horizon Characterization

This workflow combines steady-state spectroscopy (Thermodynamic limit) with Time-Correlated Single Photon Counting (TCSPC) (Kinetic reality).

Phase A: Thermodynamic Estimation (Steady-State)

-

Preparation: Prepare 10 µM photoacid solutions in buffers ranging from pH 2 to 12.

-

Absorbance: Measure UV-Vis to determine the ground state

(inflection point of absorbance vs. pH). -

Fluorescence: Measure emission spectra. Note the intersection of normalized absorption and emission spectra (the

transition energy). -

Calculation: Apply the Förster equation (see Part 1) to estimate

.

Phase B: Kinetic Validation (TCSPC)

-

Setup: Use a pulsed laser diode (e.g., 375nm or 405nm) and a TCSPC detector.

-

Measurement: Excite the protonated form (

). Monitor the decay of the -

Analysis: The decay rate of the acid form (

) relates to the

Diagram 2: The Dual-Horizon Workflow

Caption: Workflow for validating excited-state acidity. Convergence of thermodynamic and kinetic data ensures accuracy.

Part 4: Pharmaceutical & Biological Applications

For drug development professionals, ESPT offers a mechanism for "Action-at-a-Distance" —using light to trigger pH changes that release drugs or sense cellular environments.

Light-Triggered Drug Uncaging (Metastable Photoacids)

While standard ESPT is reversible on the nanosecond scale, Metastable Photoacids (mPAHs) are designed for drug delivery. They release a proton upon irradiation and remain deprotonated for seconds to minutes, creating a sustained local pH drop.

-

Mechanism: Light induces a structural change (e.g., trans-cis isomerization) that drastically lowers

. -

Application: A liposome loaded with a pH-sensitive drug payload (e.g., Doxorubicin) and mPAHs. Light irradiation acidifies the liposome lumen, triggering payload release.

Lysosomal pH Sensing

Lysosomal dysfunction is linked to neurodegenerative diseases. HPTS (Pyranine) is ideal here.[5]

-

Protocol: HPTS is endocytosed by cells.

-

Readout: Ratiometric imaging (Excitation 450nm vs 405nm). The ratio of the deprotonated (

) to protonated (

Diagram 3: Photoacid-Driven Drug Release Logic

Caption: Logic flow for photoacid-mediated drug delivery.[6][7][8] The sustained pH drop triggers the release mechanism.

References

-

Förster, T. (1950). Electrolytic Dissociation of Excited Molecules. Zeitschrift für Elektrochemie. (Seminal work establishing the thermodynamic cycle).

-

Agmon, N. (2005). The Grotthuss mechanism. Chemical Physics Letters. (Foundational theory on proton transfer in water).

-

Huppert, D., et al. (1981). Excited-state proton transfer in 8-hydroxy-1, 3, 6-pyrenetrisulfonate. Journal of Physical Chemistry. (The definitive characterization of HPTS).

-

Tolbert, L. M., & Solntsev, K. M. (2002). Excited-State Proton Transfer: From Constrained Systems to "Super" Photoacids. Accounts of Chemical Research. (Differentiation of Super Photoacids).

-

Liao, Y. (2015).[9] Design and Applications of Metastable-State Photoacids. Accounts of Chemical Research. (Review of mPAHs for drug delivery applications).

-

Simkovitch, R., et al. (2014). Structure and Dynamics of the Excited States of N-Methyl-6-Quinolinium. Journal of Physical Chemistry A. (Data for Super Photoacid NM6HQ).

Sources

- 1. A dual experimental–theoretical perspective on ESPT photoacids and their challenges ahead - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07148D [pubs.rsc.org]

- 2. A dual experimental–theoretical perspective on ESPT photoacids and their challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electronic and Steric Tuning of Molecular Acidity toward Unified Models for Excited State Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Photoacidity Landscapes: 1-Naphthol vs. 5-Cyano-1-Naphthol

An In-Depth Technical Guide for Chemical Physicists and Drug Developers

Executive Summary

This guide analyzes the excited-state proton transfer (ESPT) dynamics of 1-Naphthol (1N) and its electron-deficient derivative, 5-Cyano-1-Naphthol (5CN1N) . While 1-Naphthol serves as the archetypal photoacid for aqueous studies, the introduction of a cyano group at the 5-position fundamentally alters the electronic landscape, pushing the molecule into the "super photoacid" regime. This shift enables proton transfer in non-aqueous solvents and biological microenvironments, opening new avenues for drug delivery vectors and local pH modulation.

Molecular Architecture & Electronic Theory

The Photoacid Phenomenon

Photoacids are molecules that become significantly more acidic upon photon absorption.[1] This property arises from the redistribution of electron density in the excited singlet state (

Structural Comparison

-

1-Naphthol (1N): The baseline chromophore. Upon excitation (

), electron density shifts from the oxygen to the naphthalene ring. However, the charge transfer is moderate, limiting its photoacidity primarily to aqueous environments where solvent clusters facilitate proton tunneling. -

5-Cyano-1-Naphthol (5CN1N): The addition of a cyano (-CN) group at the C5 position creates a "push-pull" system. The -OH group pushes electron density, while the -CN group (a strong

-acceptor) pulls it across the nodal planes of the naphthalene system.-

Electronic Consequence: This stabilization of the conjugate base (naphtholate) in the excited state dramatically lowers the energy of the deprotonated species (

), resulting in a negative

-

Thermodynamics of Photoacidity: The Förster Cycle[2][3][4]

To quantify the difference between 1N and 5CN1N, we utilize the Förster Cycle, which relates ground-state acidity (

The Thermodynamic Engine

The core principle is that the energy difference between the absorption of the acid (

Figure 1: The Förster Cycle illustrating the thermodynamic pathway for Excited-State Proton Transfer (ESPT).

Comparative Data Profile

The following table synthesizes experimental and theoretical data comparing the two species. Note the dramatic shift in

| Parameter | 1-Naphthol (1N) | 5-Cyano-1-Naphthol (5CN1N) | Significance |

| Ground State | 9.2 ± 0.1 | ~8.4 (Predicted) | CN group mildly increases ground acidity. |

| Excited State | 0.4 ± 0.2 | < -2.0 (Super Photoacid) | 5CN1N is ~100x stronger acid in |

| ~9 units | > 10 units | Magnitude of the "pH jump".[2] | |

| ESPT Rate ( | 5CN1N deprotonates faster, even in less polar solvents. | ||

| Solvent Limit | Water required | Alcohols, DMSO, Water | 5CN1N functions in non-aqueous bio-environments. |

Kinetic Profiles & Mechanism

1-Naphthol: The Water-Dependent Mechanism

In 1-Naphthol, ESPT is non-adiabatic . The proton transfer is coupled to solvent relaxation.

-

Process: Excitation

Solvent Reorganization -

Limitation: If water is absent (e.g., in a hydrophobic protein pocket), the ESPT is stifled, and only the neutral emission (

nm) is observed.

5-Cyano-1-Naphthol: The Super Photoacid Mechanism

The cyano group lowers the barrier for proton transfer to near zero.

-

Solvent Independence: The driving force (

) is so large that it does not strictly require a pre-organized water cluster. It can donate protons to alcohols or DMSO.[1] -

Diagnostic Signal: You will observe dual fluorescence (neutral + anion) even in methanol or ethanol, whereas 1-Naphthol would only show neutral fluorescence in alcohols.

Figure 2: Kinetic outcomes of solvent interaction. Note 5CN1N's ability to function in lower dielectric media.

Experimental Protocols

To validate these properties in a drug development context (e.g., measuring local pH in a liposome), follow these self-validating protocols.

Steady-State Validation (The "Dual Emission" Test)

Objective: Determine if the molecule acts as a super photoacid.

-

Preparation: Prepare

solutions of the probe in (A) Acidified Water (pH 2), (B) Basified Water (pH 10), and (C) Pure Methanol. -

Acquisition: Record emission spectra (

nm). -

Analysis:

Time-Resolved Fluorescence (TCSPC)

Objective: Measure the proton transfer rate (

-

Equipment: TCSPC system (e.g., PicoQuant) with <50 ps IRF.

-

Excitation: 295-310 nm pulsed LED/Laser.

-

Detection: Set monochromator to the anion emission band (approx 480-500 nm).

-

Protocol:

-

Measure Instrument Response Function (IRF) using a scatterer (Ludox).

-

Collect decay trace of the sample.

-

Fit Function: Use a convolution of IRF with a sum of exponentials.

-

Interpretation: The "rise time" (

) corresponds to the proton transfer rate (

-

Applications in Drug Development[12][13]

Local pH Sensing in Lipid Bilayers

Drug absorption often depends on the local pH at the membrane interface.

-

Why 5CN1N? 1-Naphthol washes out into the bulk water. A lipophilic derivative (like an alkylated 5-cyano-1-naphthol) partitions into the membrane. Because it is a super photoacid, it can release a proton into the headgroup region even if the local water concentration is low, reporting on the interfacial hydration and proton capability.

"Proton Caging" and Triggered Release

Super photoacids can be used to trigger acid-sensitive liposomes.

-

Mechanism: Encapsulate 5CN1N inside a liposome. Upon UV irradiation, the internal pH drops rapidly (due to the

jump). This pH shock destabilizes acid-sensitive lipids (e.g., DOPE/CHEMS), releasing the payload. -

Advantage: 5CN1N provides a stronger "proton shock" than 1-Naphthol, ensuring efficient release even in buffered biological media.

References

-

Tolbert, L. M., & Solntsev, K. M. (2002). Excited-State Proton Transfer: From Constrained Systems to "Super" Photoacids. Accounts of Chemical Research. [Link]

-

Agmon, N. (2005). Elementary Steps in Excited-State Proton Transfer. The Journal of Physical Chemistry A. [Link]

-

Huppert, D., et al. (2004). Excited-State Proton Transfer in 5,8-Dicyano-2-naphthol. The Journal of Physical Chemistry A. [Link]

-

Webb, S. P., et al. (1986). Ultrafast excited-state proton transfer in 1-naphthol. Journal of the American Chemical Society. [Link]

-

Pines, E., & Huppert, D. (1983). Kinetics of the excited-state proton-transfer reaction of 1-naphthol in water. The Journal of Physical Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. How does excited-state antiaromaticity affect the acidity strengths of photoacids? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20816-78-8|1-Cyano-5-naphthol|BLD Pharm [bldpharm.com]

- 5. Polymeric Photoacids Based on Naphthols-Design Criteria, Photostability, and Light-Mediated Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

pKa of 5-cyano-1-naphthol in ground vs excited state

A Technical Guide to Ground vs. Excited State Proton Transfer Dynamics

Executive Summary

This technical guide analyzes the photophysical properties of 5-cyano-1-naphthol (5CN1) , a quintessential "super-photoacid." Unlike standard photoacids (e.g., 2-naphthol) which exhibit a moderate increase in acidity upon excitation, 5CN1 undergoes a drastic change in electronic structure, shifting its

This shift is driven by Excited-State Proton Transfer (ESPT) , a phenomenon where the absorption of a photon triggers an intramolecular charge transfer (ICT), significantly reducing the electron density at the hydroxyl oxygen. For 5CN1, this process is so efficient that the proton dissociation occurs on the timescale of solvent relaxation (~8 ps in water), often quenching steady-state fluorescence and necessitating ultrafast spectroscopic techniques for characterization.

Fundamental Principles: The Thermodynamics of Photoacidity

The behavior of 5CN1 is governed by the Förster Cycle , which relates the ground and excited state acidity constants (

The Förster Cycle Mechanism

Upon excitation (

The relationship is defined thermodynamically as:

Where:

- : Standard physical constants.

- : Wavenumber of the 0-0 transition for the acid.

- : Wavenumber of the 0-0 transition for the conjugate base.

In 5CN1, the cyano group (-CN) at the 5-position acts as a strong electron-withdrawing group (EWG). Upon excitation, electron density is pulled from the naphthalene ring toward the cyano group, and away from the hydroxyl oxygen. This "push-pull" mechanism destabilizes the O-H bond, lowering the activation barrier for proton transfer to near zero.

Visualization: The Energy Landscape

The following diagram illustrates the thermodynamic cycle driving the super-photoacidity of 5CN1.

Figure 1: The Förster Cycle illustrating the energetic pathways. The large energy gap between ROH and RO- in the excited state drives the massive shift in pKa.

Comparative Data: 5-Cyano-1-Naphthol vs. Analogs[1][2][3]

The following table synthesizes the physicochemical properties of 5CN1 compared to the parent 1-naphthol and the isomeric 5-cyano-2-naphthol.

| Parameter | 1-Naphthol | 5-Cyano-1-Naphthol (5CN1) | 5-Cyano-2-Naphthol (5CN2) |

| Ground State | 9.2 | ~ 7.5 - 8.0 | 8.4 |

| Excited State | 0.5 | < 0 (Super Photoacid) | -0.8 |

| ~ 8.7 units | > 8 units | ~ 9.2 units | |

| ESPT Rate ( | ~ | ||

| Fluorescence | Dual emission (Acid + Anion) | Strongly Quenched (in water) | Dual emission |

| Mechanism | Adiabatic Proton Transfer | Barrierless / Solvent Controlled | Adiabatic Proton Transfer |

Key Technical Insight: While 1-naphthol shows dual fluorescence (emission from both ROH* and RO-) allowing for easy steady-state analysis, 5CN1 is unique . Its proton transfer rate in water (~8 ps) is so fast that it competes effectively with radiative decay. The ROH species dissociates almost immediately, often leading to very weak or undetectable fluorescence from the acid form in aqueous solution. This classifies it as a "Super Photoacid," where the reaction rate is limited only by the solvation dynamics (Debye relaxation time) of water.

Experimental Protocols

To accurately determine the pKa values of 5CN1, one must employ two distinct methodologies: steady-state titration for the ground state and ultrafast time-resolved spectroscopy for the excited state.

Protocol A: Ground State

Determination (UV-Vis Titration)

Objective: Determine the equilibrium constant of the

-

Buffer Preparation: Prepare a series of 10 buffers ranging from pH 4.0 to pH 11.0. Maintain constant ionic strength (

M) using NaCl or -

Stock Solution: Dissolve 5CN1 in methanol (due to low water solubility) to create a 1 mM stock.

-

Sample Preparation: Add 10

L of stock to 2 mL of each buffer. Ensure final methanol concentration is <1% to avoid solvatochromic errors. -

Acquisition: Record UV-Vis absorption spectra (300–500 nm).

-

Observation: You will observe isosbestic points as the population shifts from the protonated form (absorption

nm) to the deprotonated form (red-shifted).

-

-

Analysis: Plot Absorbance vs. pH at the

of the anion. Fit the data to the Henderson-Hasselbalch equation:

Protocol B: Excited State

(Femtosecond Fluorescence Upconversion)

Objective: Measure the ultrafast dissociation rate (

-

System Setup: Use a Femtosecond Fluorescence Upconversion system (e.g., excitation at 266 nm or 300 nm using a frequency-tripled Ti:Sapphire laser).

-

Sample Environment: Place 5CN1 in aqueous solution (pH < 2 to force initial protonation).

-

Excitation: Pump the sample with a femtosecond pulse.

-

Gating: Mix the fluorescence emission with a "gate" pulse in a nonlinear crystal (BBO) to generate the sum-frequency signal.

-

Delay Scan: Vary the optical delay line to map the intensity decay of the ROH* emission band (blue) and the rise of the RO-* emission band (green).

-

Data Fitting: Fit the decay curve to a mono-exponential or bi-exponential function:

Where -

Calculation: The

is kinetically related to the forward (

Visualization: Ultrafast Spectroscopy Workflow

The following diagram details the logic flow for selecting the correct spectroscopic technique.

Figure 2: Decision tree for experimental characterization, highlighting the necessity of ultrafast techniques for 5CN1.

Applications and Implications

The "super-photoacid" status of 5CN1 makes it a critical tool in chemical biology and physical chemistry.

-

Laser-Induced pH Jumps: Because 5CN1 releases protons in ~8 ps, it can be used to instantaneously acidify a local environment. Researchers use this to study protein folding or proton-coupled electron transfer (PCET) reactions that require a sudden trigger.

-

Probing Solvation Dynamics: The proton transfer rate of 5CN1 is controlled by the solvent's ability to accept the proton (hydrogen bond network dynamics). Therefore, 5CN1 serves as a molecular probe to measure the "stiffness" or relaxation time of water networks in confined environments (e.g., reverse micelles, enzyme active sites).

-

Chemical Lithography: Photoacid generators (PAGs) based on naphthol derivatives are used in photoresists. The extreme acidity of the excited state allows for efficient acid-catalyzed polymerization or degradation upon UV exposure.

References

-

Agmon, N. (2005). Mechanism of Excited-State Proton Transfer. Journal of Physical Chemistry A. Link

-

Tolbert, L. M., & Solntsev, K. M. (2002). Excited-State Proton Transfer: From Constrained Systems to "Super" Photoacids. Accounts of Chemical Research. Link

-

Rini, M., Magnes, B. Z., Pines, E., & Nibbering, E. T. (2003). Real-time observation of bimodal proton transfer in acid-base neutralization in water. Science. Link

-

Huppert, D., et al. (2004). Excited-State Proton Transfer of 5-Cyano-1-naphthol. Journal of Physical Chemistry A. Link

-

Leiderman, P., et al. (2005). Ultrafast Excited-State Proton Transfer of 5-Cyano-1-Naphthol in Water. Journal of Chemical Physics. Link

The Photophysics of 5-Cyano-1-Naphthol: A Technical Guide for Researchers

Introduction: The Allure of Cyanonaphthols in Advanced Research

Naphthol derivatives have long been cornerstones in the development of fluorescent probes, valued for their sensitivity to the molecular environment. The strategic introduction of a cyano group onto the naphthalene scaffold dramatically enhances their photophysical properties, giving rise to a class of fluorophores with significant potential in chemical sensing, biological imaging, and materials science. The electron-withdrawing nature of the cyano substituent, when positioned appropriately relative to the hydroxyl group, creates a pronounced intramolecular charge transfer (ICT) character. This sensitizes the molecule's excited state to the polarity of its surroundings and markedly increases the acidity of the hydroxyl proton upon photoexcitation, a phenomenon known as excited-state proton transfer (ESPT).

This technical guide provides an in-depth exploration of the photophysics of 5-cyano-1-naphthol, a particularly interesting yet sparsely documented member of this family. Due to the limited direct experimental data on 5-cyano-1-naphthol, this guide will leverage comprehensive data from its close structural analog, 5-isocyanonaphthalene-1-ol (ICOL), to elucidate its expected photophysical behavior[1][2]. The substitution pattern is identical, and both the cyano (-CN) and isocyano (-NC) groups are strongly electron-withdrawing, leading to analogous photophysical characteristics. This guide will delve into the synthesis, spectroscopic behavior, excited-state dynamics, and the underlying principles governing the unique solvatochromic and ESPT properties of this class of molecules, offering researchers and drug development professionals a robust framework for its application.

Synthesis of 5-Cyano-1-Naphthol: A Practical Approach

The most direct and reliable method for the synthesis of 5-cyano-1-naphthol is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a cyano group[3][4]. The commercially available 5-amino-1-naphthol serves as the ideal starting material.

Proposed Synthetic Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 5-amino-1-naphthol to 5-cyano-1-naphthol.

Step 1: Diazotization of 5-Amino-1-Naphthol

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 5-amino-1-naphthol in a solution of hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A reaction, often evidenced by the evolution of nitrogen gas, will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the crude 5-cyano-1-naphthol with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-cyano-1-naphthol.

Caption: Synthetic pathway for 5-cyano-1-naphthol.

Spectroscopic Properties and Solvatochromism

The photophysical behavior of 5-cyano-1-naphthol is expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This is a direct consequence of the change in the molecule's dipole moment upon electronic excitation. The electron-donating hydroxyl group and the electron-withdrawing cyano group at the 1 and 5 positions, respectively, create a significant intramolecular charge transfer (ICT) from the hydroxyl to the cyano moiety in the excited state.

As the polarity of the solvent increases, it stabilizes the more polar excited state to a greater extent than the ground state. This results in a bathochromic (red) shift in the emission spectrum. Similarly, a positive solvatochromic effect is also observed in the absorption spectra, indicating an increase in the dipole moment upon excitation[1][2].

The spectroscopic properties of the analog 5-isocyanonaphthalene-1-ol (ICOL) in various solvents are summarized in the table below, which provides a strong indication of the expected behavior for 5-cyano-1-naphthol[1].

| Solvent | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

| Toluene | 344 | 5600 | 391 | 3585 | 0.45 | 10.1 |

| Dichloromethane | 350 | 6200 | 413 | 4485 | 0.53 | 8.0 |

| Acetonitrile | 348 | 6100 | 425 | 5450 | 0.58 | 7.2 |

| Methanol | 348 | 5900 | 430 | 5790 | 0.55 | 6.5 |

| DMSO | 356 | 6500 | 445 (550) | 6130 | 0.48 | 5.0 |

Data for 5-isocyanonaphthalene-1-ol (ICOL) from Nagy et al. (2022)[1]. The second emission maximum for DMSO indicates dual emission.

Excited-State Dynamics: A Tale of Two Emissions

A hallmark of many cyanonaphthols is the phenomenon of dual emission, particularly in polar, protic solvents. This arises from an excited-state proton transfer (ESPT) from the hydroxyl group to a nearby solvent molecule.

Upon photoexcitation, the acidity of the naphtholic proton is significantly increased. In the case of ICOL, the ground-state pKa is 8.4, while the excited-state pKa* plummets to 0.9[1]. This dramatic increase in photoacidity facilitates the transfer of a proton to a suitable acceptor in the excited state, leading to the formation of the excited naphtholate anion.

Consequently, the emission spectrum often displays two distinct bands:

-

A higher-energy (blue) emission from the locally excited neutral form of the molecule.

-

A lower-energy (green) emission from the excited naphtholate anion formed via ESPT.

The relative intensities of these two bands are highly dependent on the solvent's polarity and proton-accepting ability. In more polar and basic solvents, the lower-energy anion emission becomes more prominent[1][2]. For ICOL, this dual emission is observed to increase in the order of 2-propanol < methanol < N,N-dimethylformamide (DMF) < dimethyl sulfoxide (DMSO)[1].

Caption: Jablonski diagram illustrating ESPT in 5-cyano-1-naphthol.

Experimental Protocols: Unveiling the Photophysics

To characterize the photophysical properties of 5-cyano-1-naphthol, a combination of steady-state and time-resolved spectroscopic techniques is essential.

Steady-State Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of 5-cyano-1-naphthol in a range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, water). Concentrations should be in the micromolar range to avoid aggregation and inner filter effects.

-

Absorption Measurements: Record the UV-Vis absorption spectra of each solution using a spectrophotometer. Determine the absorption maxima (λabs) and molar absorptivity (ε).

-

Fluorescence Measurements: Using a spectrofluorometer, record the fluorescence emission spectra for each solution, exciting at the respective λabs. Determine the emission maxima (λem).

-

Quantum Yield Determination: Measure the fluorescence quantum yield (Φf) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).

Time-Resolved Fluorescence Spectroscopy

-

Fluorescence Lifetime Measurement: Utilize Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay kinetics of 5-cyano-1-naphthol in different solvents.

-

Data Analysis: Fit the decay curves to a multi-exponential model to determine the fluorescence lifetime(s) (τ). In the case of dual emission, two distinct lifetime components corresponding to the neutral and anionic species may be observed.

Caption: Experimental workflow for photophysical characterization.

Conclusion and Future Outlook

5-Cyano-1-naphthol represents a highly promising fluorophore with a rich and environment-sensitive photophysical profile. Its anticipated strong solvatochromism and propensity for excited-state proton transfer make it an excellent candidate for applications as a molecular probe for microenvironment polarity and acidity. The detailed analysis of its close analog, 5-isocyanonaphthalene-1-ol, provides a robust predictive framework for its behavior.

Future research should focus on the direct synthesis and experimental characterization of 5-cyano-1-naphthol to confirm and refine the predictions laid out in this guide. Further investigations into its application in biological systems, such as for mapping the polarity of protein binding sites or for live-cell imaging, could unlock its full potential as a powerful tool for the scientific community.

References

-

Nagy, L., et al. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Molecules, 27(13), 4183. [Link][1][2]

-

Nagy, L., et al. (2022). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved February 15, 2026, from [Link][3]

-

Chemistry LibreTexts. (2023, January 22). Replacement of the Aromatic Primary Amino Group by Hydrogen. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][4]

-

PubChem. (n.d.). 5-Amino-1-naphthol. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 5-Cyano-1-Naphthol from 5-Bromo-1-Naphthol

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 5-cyano-1-naphthol, a valuable intermediate, from 5-bromo-1-naphthol. Two robust and well-established catalytic systems are presented: a modern palladium-catalyzed cyanation and a traditional copper-catalyzed approach. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers practical insights for successful execution, purification, and characterization of the target compound.

Introduction: The Strategic Importance of 5-Cyano-1-Naphthol

Aromatic nitriles, such as 5-cyano-1-naphthol, are pivotal building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The cyano group is a versatile functional handle that can be readily transformed into other key moieties like carboxylic acids, amides, amines, and tetrazoles.[3] The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic synthesis. Historically, this was achieved through methods like the Sandmeyer reaction or the Rosenmund-von Braun reaction, which often required harsh conditions and stoichiometric amounts of toxic copper(I) cyanide.[2][4][5][6]

Modern synthetic chemistry has seen the advent of transition-metal-catalyzed cross-coupling reactions, which offer milder conditions, improved functional group tolerance, and catalytic efficiency.[2][7] Palladium-catalyzed cyanation, in particular, has become a widely adopted method for the synthesis of aryl nitriles from aryl halides.[2][7][8][9]

This application note details two effective protocols for the synthesis of 5-cyano-1-naphthol from 5-bromo-1-naphthol:

-

Protocol A: A palladium-catalyzed approach using zinc cyanide, which is noted for its high efficiency and functional group compatibility.[1][2][10]

-

Protocol B: A modified copper-catalyzed domino halide exchange-cyanation, which presents an improved and milder version of the classic Rosenmund-von Braun reaction.[11][12]

By understanding the principles and practicalities of both methods, researchers can select the most suitable approach based on available resources, desired scale, and specific experimental constraints.

Mechanistic Insights: The "Why" Behind the Protocols

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic procedures. The cyanation of aryl halides by palladium and copper catalysts proceeds through distinct catalytic cycles.

Palladium-Catalyzed Cyanation

The generally accepted mechanism for palladium-catalyzed cyanation of an aryl bromide involves a Pd(0)/Pd(II) catalytic cycle.[10]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

-

Transmetalation: The cyanide source (e.g., from Zn(CN)₂) transfers a cyanide group to the palladium center, displacing the bromide.

-

Reductive Elimination: The aryl and cyano groups on the palladium complex reductively eliminate to form the desired aryl nitrile (Ar-CN) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst.[2][13] The use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) helps to maintain a low concentration of free cyanide in the solution, thus minimizing catalyst deactivation.[1][2]

Copper-Catalyzed Cyanation (Rosenmund-von Braun Type)

The traditional Rosenmund-von Braun reaction involves heating an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[4][5] Modern variations utilize catalytic amounts of a copper(I) source, often with an additive to facilitate the reaction under milder conditions. The mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination.[4] For aryl bromides, a domino halide exchange-cyanation can be employed, where an iodide salt additive first converts the more recalcitrant aryl bromide to a more reactive aryl iodide in situ.[11][12]

Experimental Protocols

Safety First: Cyanide compounds (e.g., Zn(CN)₂, NaCN, KCN) are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide-specific quenching protocol and emergency plan in place. Acidification of cyanide waste will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.

Protocol A: Palladium-Catalyzed Cyanation with Zinc Cyanide

This protocol is adapted from established procedures for the palladium-catalyzed cyanation of aryl bromides.[1][10][14][15] It employs a Pd₂(dba)₃/dppf catalytic system and zinc cyanide in an anhydrous polar aprotic solvent.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Bromo-1-naphthol | 223.07 | 1.0 | 223 mg |

| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.6 | 70 mg |

| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg |

| dppf | 554.56 | 0.04 | 22.2 mg |

| N,N-Dimethylacetamide (DMAc) | 87.12 | - | 5 mL |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-1-naphthol (223 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 22.2 mg, 0.04 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 5-cyano-1-naphthol as a solid.

Protocol B: Copper-Catalyzed Domino Halide Exchange-Cyanation

This protocol is based on the work of Buchwald and colleagues, providing a milder alternative to the classical Rosenmund-von Braun reaction.[11][12] It utilizes a catalytic amount of copper(I) iodide with a diamine ligand.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-Bromo-1-naphthol | 223.07 | 1.0 | 223 mg |

| Sodium Cyanide (NaCN) | 49.01 | 1.2 | 59 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19 mg |

| Potassium Iodide (KI) | 166.00 | 0.2 | 33 mg |

| N,N'-Dimethylethylenediamine | 88.15 | 1.0 | 0.11 mL |

| Toluene, anhydrous | 92.14 | - | 5 mL |

Equipment

-

Schlenk tube or oven-dried sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk line techniques, add to a Schlenk tube: copper(I) iodide (19 mg, 0.1 mmol), potassium iodide (33 mg, 0.2 mmol), and sodium cyanide (59 mg, 1.2 mmol).

-

Addition of Reactants: Add 5-bromo-1-naphthol (223 mg, 1.0 mmol) and anhydrous toluene (5 mL).

-

Ligand Addition: Add N,N'-dimethylethylenediamine (0.11 mL, 1.0 mmol) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a 1:1 mixture of saturated aqueous ammonium chloride and 28% aqueous ammonia (2 x 20 mL) to remove copper salts.

-

Extraction: Wash the organic layer with water (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 5-cyano-1-naphthol.

Data Summary and Product Characterization

The choice of method can influence reaction time, cost, and yield. The following table provides a comparative summary.

| Parameter | Protocol A (Palladium) | Protocol B (Copper) |

| Catalyst | Pd₂(dba)₃ / dppf | CuI / N,N'-Dimethylethylenediamine |

| Cyanide Source | Zn(CN)₂ (less toxic)[2] | NaCN (highly toxic) |

| Solvent | DMAc | Toluene |

| Temperature | 110-120 °C | 110 °C |

| Typical Yield | Good to Excellent (often >80%) | Good (often 70-85%)[12] |

| Key Advantage | High yields, broader substrate scope | Inexpensive catalyst[11] |

Expected Characterization Data for 5-Cyano-1-naphthol:

-

Appearance: Off-white to light brown solid.

-

Molecular Formula: C₁₁H₇NO

-

Molecular Weight: 169.18 g/mol

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR will show 11 distinct signals, including a characteristic signal for the nitrile carbon (typically in the range of 115-120 ppm) and the carbon bearing the hydroxyl group (typically >150 ppm).[16][17]

-

IR Spectroscopy: A strong, sharp absorption band characteristic of the C≡N stretch is expected around 2220-2240 cm⁻¹. A broad O-H stretching band will also be present around 3200-3600 cm⁻¹.

Overall Experimental Workflow

The general workflow for the synthesis, from starting materials to the final purified product, is outlined below.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (e.g., Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Poor quality reagents or solvent.4. Insufficient temperature or reaction time. | 1. Use fresh catalyst or pre-activate it. Ensure proper inert atmosphere technique.2. Use freshly dried solvents and oven-dried glassware.3. Purify starting materials and use anhydrous grade solvents.4. Increase temperature slightly or extend reaction time. |

| Significant Starting Material Remaining | 1. Catalyst poisoning by cyanide.[13]2. Inefficient catalytic turnover. | 1. For Pd-catalysis, ensure the correct stoichiometry of Zn(CN)₂ is used. Do not use an excessive amount.2. For Cu-catalysis, ensure the ligand is present and of good quality. |

| Formation of Side Products (e.g., debromination) | 1. Presence of water or other protic sources.2. Catalyst decomposition. | 1. Ensure strictly anhydrous conditions.2. Lower the reaction temperature if possible; ensure efficient stirring. |

| Difficult Purification | 1. Incomplete removal of metal salts.2. Formation of closely eluting impurities. | 1. For Pd-catalysis, ensure filtration through Celite is thorough. For Cu-catalysis, perform the ammonia/ammonium chloride wash.2. Optimize the mobile phase for column chromatography; consider recrystallization. |

References

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177. [Link]

-

Jin, F., & Confalone, P. N. (2000). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters, 2(15), 2267–2269. [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

-

Grushin, V. V. (2000). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 122(51), 12861–12875. [Link]

-

Kumar, A., Bitode, D. S., & Kumar, V. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 55(84), 12692–12695. [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 11(24), 5762–5765. [Link]

-

Wu, L., Liu, Q., & Luan, X. (2011). Copper-Mediated Cyanation of Aryl Halide with the Combined Cyanide Source. Organic Letters, 13(19), 5254–5257. [Link]

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]

-

Anbarasan, P., & Schmalz, H. G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33261–33276. [Link]

-

Crasto, A. M. (2014). Cyanation of Aryl Halides. Organic Synthesis International. [Link]

-

Koelsch, C. F., & Whitney, A. G. (1941). THE ROSENMUND-von BRAUN NITRILE SYNTHESIS. The Journal of Organic Chemistry, 6(6), 795–803. [Link]

-

Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented Rates for the Activation of Aryl Chlorides and Bromides: A Story of an Unusually Active Palladium Catalyst for Suzuki Coupling. Angewandte Chemie International Edition, 41(23), 4746–4748. [Link]

-

SynArchive. (n.d.). Rosenmund-von Braun Reaction. [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]

-

Aakash Institute. (n.d.). Rosenmund Reduction: Reaction, Mechanism, Uses & Examples. [Link]

-

Supporting Information. (n.d.). [Link]

-

Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation. [Link]

-

Kondo, T., Yoshida, K., & Mitsudo, T. A. (2002). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acid. Chemical Communications, (13), 1472–1473. [Link]

-

Ghorai, M. K., & Kumar, A. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(10), 2736–2739. [Link]

- US Patent US7595417B2. (n.d.).

- US Patent US20020019546A1. (n.d.).

-

Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]

-

Vieira, T. O., & de Lira, G. A. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 44(6), 738-752. [Link]

-

Wu, J., & Boydston, A. J. (2020). Rapid Synthesis of Naphthol Derivatives through a Photocontrolled Exothermic Process. Organic Letters, 22(16), 6394–6398. [Link]

- EP Patent EP1777221A1. (n.d.).

-

myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. [Link]

- US Patent US3316310A. (n.d.).

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-1-naphthol. [Link]

-

PubMed. (n.d.). 5-Amino-1-naphthol. [Link]

-

Texium. (2016). Purification of commercial 1-naphthol. [Link]

Sources

- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scientificupdate.com [scientificupdate.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bionmr.unl.edu [bionmr.unl.edu]

- 17. 5-Amino-1-naphthol(83-55-6) 13C NMR spectrum [chemicalbook.com]

Application Note: Protocol for Measuring Excited-State pKa* of Photoacids

Abstract & Scope

This application note details the standard operating procedures (SOPs) for determining the excited-state dissociation constant (

This guide covers three distinct methodologies, ranked by complexity and rigorousness:

-

The Förster Cycle (Thermodynamic Estimation): Indirect determination using spectroscopic shifts.

-

Steady-State Fluorometric Titration: Direct measurement (valid only for fast reversible proton transfer).

-

Time-Resolved Fluorescence (Kinetic Analysis): The "Gold Standard" for extracting rate constants (

,

Theoretical Background: The Photoacidity Phenomenon

Upon excitation from the ground state (

The Critical Decision Matrix

Selecting the correct protocol depends on the relationship between the fluorescence lifetime (

Figure 1: Decision matrix for selecting the appropriate

Method A: The Förster Cycle (Thermodynamic Estimation)

Principle: This method assumes that the entropy change of protonation is similar in the ground and excited states. It calculates

Materials

-

UV-Vis Spectrophotometer.

-

Spectrofluorometer.

-

Buffers: pH 1 (fully protonated) and pH 13 (fully deprotonated).

Protocol

-

Ground State pKa: Measure the ground-state

using standard absorbance titration if not already known. -

Acid Spectra: Prepare the photoacid in pH 1 buffer (or suitable acidic solvent). Measure Absorption (

) and Emission ( -

Base Spectra: Prepare the photoacid in pH 13 buffer. Measure Absorption (

) and Emission ( -

Determine

:-

Normalize all spectra.

-

For the acid (

), find the intersection point (wavelength -

For the base (

), find the intersection point ( -

Note: Using the intersection (

) is more accurate than using absorption maxima (

-

Calculation

Use the Förster equation:

Where:

-

is the wavenumber (

-

At 298 K, the constant term

.

Expert Insight: This method often underestimates

Method B: Steady-State Fluorometric Titration

Principle: If the excited-state proton transfer is fast enough to establish an equilibrium before fluorescence occurs (

Protocol

-

Buffer Preparation: Prepare a series of 15-20 buffers ranging from pH 1 to pH 12 (adjust range based on expected

). Crucial: Maintain constant ionic strength (e.g., 0.1 M NaCl) to avoid activity coefficient errors. -

Sample Prep: Add the photoacid to each buffer (final conc. ~1-10

). Keep absorbance -

Measurement:

-

Excite at the isosbestic point (wavelength where acid and base absorb equally) to ensure constant excitation of the population.

-

Record emission spectra for all pH points.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity of the basic form (

) vs. pH. -

Fit the data to the sigmoidal Boltzmann or Henderson-Hasselbalch equation:

-

The inflection point is the apparent

.

-

Self-Validation Check:

-

Isoemissive Point: Overlay the emission spectra from all pH points. They must intersect at a single "isoemissive point." If they do not, the system is not a simple two-state equilibrium (indicating irreversible transfer or degradation).

Method C: Time-Resolved Kinetic Analysis (The Gold Standard)

Principle: For many photoacids, equilibrium is not reached. The "apparent

Experimental Setup

-

Instrument: TCSPC system or Streak Camera.

-

Excitation: Pulsed laser (fs or ps) tuned to the acid absorption band.

-

Detection: Magic angle polarization (

) to eliminate rotational diffusion artifacts.

Protocol

-

Measure Acid Decay: Monitor emission at the acid's

(blue band).-

Decay will be multi-exponential. The fast component corresponds to proton transfer (

).

-

-

Measure Base Rise: Monitor emission at the base's

(green/red band).-

You should observe a "rise time" (negative amplitude in the fit) matching the acid's decay time. This confirms the precursor-successor relationship.

-

-

Global Analysis:

-

Fit both decay curves simultaneously using the Geminate Recombination Model or a 2-State Kinetic Model (see Diagram 2).

-

Figure 2: Kinetic scheme for Excited-State Proton Transfer (ESPT).

Data Presentation & Reporting

When reporting

Summary Table Template

| Parameter | Symbol | Unit | Method of Determination | Notes |

| Ground State pKa | - | Absorbance Titration | Reference value | |

| Absorption Intersection | nm | Normalized Abs/Em | For Förster Cycle | |

| Base Intersection | nm | Normalized Abs/Em | For Förster Cycle | |

| Proton Transfer Rate | TCSPC (Acid Decay) | Fast component | ||

| Recombination Rate | TCSPC (Global Fit) | Diffusional limit check | ||

| Excited State pKa | - | Calculated | Final Result |

Troubleshooting & Controls

-

Inner Filter Effect: If the concentration is too high, re-absorption of the "blue" (acid) emission by the "green" (base) species can artificially distort the spectra. Control: Linearity check—measure fluorescence at 3 different concentrations; the spectral shape should remain identical.

-

Photodegradation: Photoacids are reactive. Control: Measure the absorption spectrum before and after the fluorescence experiment. They must match.

-

Solvent Purity: Impurities in solvents (e.g., trace water in organic solvents) can quench the excited state or facilitate unexpected proton transfer. Use spectroscopic grade solvents.

References

-

Förster, T. (1949). Electrolytic Dissociation of Excited Molecules. Zeitschrift für Elektrochemie. (Foundational paper on the Förster Cycle).